

Dm-CHOC-pen in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dm-CHOC-pen**

Cat. No.: **B1670824**

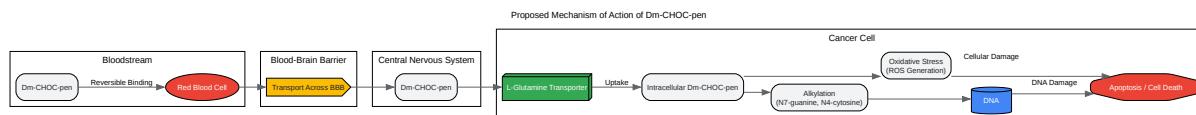
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-demethyl-4-cholesteryloxycarbonylpenclomedine (**Dm-CHOC-pen**) is a novel polychlorinated pyridine cholestryl carbonate compound that has shown significant promise in preclinical and clinical cancer research.^{[1][2][3][4][5][6][7][8][9]} As a lipophilic and electrically neutral molecule, **Dm-CHOC-pen** is designed to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for primary and metastatic brain tumors.^{[3][5]} This technical guide provides a comprehensive overview of **Dm-CHOC-pen**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action


The primary mechanism of action of **Dm-CHOC-pen** is the alkylation of DNA at the N7 position of guanine and the N4 position of cytosine, leading to DNA damage and cell death.^{[1][4][6][7][9][10]} Additionally, it is proposed to induce oxidative stress within cancer cells.^{[1][4]} A three-stage mechanism for its activity has been proposed:

- Transport across the Blood-Brain Barrier: **Dm-CHOC-pen** reversibly binds to red blood cell membranes, facilitating its transport into the central nervous system (CNS).^{[4][7][10]}
- Selective uptake by cancer cells: It is then transported into cancer cells, potentially via a transporter that is often overexpressed in these cells, such as an L-glutamine transporter.^[4]

[\[6\]](#)[\[7\]](#)[\[10\]](#)

- Induction of Cell Death: Once inside the cancer cell, **Dm-CHOC-pen** exerts its cytotoxic effects through DNA alkylation and the generation of reactive oxygen species (ROS).[\[1\]](#)[\[4\]](#)[\[11\]](#)

In melanoma, **Dm-CHOC-pen**'s mechanism may also involve the generation of ROS through the DOPA/melanin pathway, leading to the encapsulation of melanoma cells by melanin and subsequent cell death.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Dm-CHOC-pen**.

Preclinical Data

Dm-CHOC-pen has demonstrated significant antineoplastic activity in various preclinical models.

In Vitro Efficacy

Cell Line	IC50 (µg/mL)	Reference
B-16 Melanoma	0.5	[9]
Temozolomide (for comparison)	≥3.0	[9]

In Vivo Efficacy

Model	Treatment	Outcome	Reference
C57BL mice with subcutaneous B-16 melanoma	200 mg/kg Dm-CHOC-pen intraperitoneally daily for 5 days	142% improvement in survival relative to saline controls	[9]
C57BL mice with subcutaneous B-16 melanoma	Temozolomide	78% improvement in survival relative to saline controls	[9]
Mice with intracranial human cancer xenografts (glioblastomas and breast cancers)	Dm-CHOC-pen	Complete remissions	[2]

Dm-CHOC-pen was also found to accumulate in human sarcoma and lung cancer tissues involving the CNS at concentrations of 61-120 ng/g of tumor tissue, while not being detected in adjacent normal brain tissue.[5]

Clinical Data

Dm-CHOC-pen has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers, including those with CNS involvement.

Phase I Clinical Trial (Adults)

A Phase I trial was conducted to determine the maximum-tolerated dose (MTD), safety, dose-limiting toxicities (DLTs), and pharmacokinetics of **Dm-CHOC-pen**.

Parameter	Value	Reference
Patient Population	26 patients with advanced cancer (melanoma, colorectal, breast, glioblastoma multiforme)	[1] [4]
Dosing Regimen	3-hour IV infusion once every 21 days	[1] [4]
Starting Dose	39 mg/m ²	[1] [2] [4]
Dose Escalation	Up to 111 mg/m ²	[1] [4]
MTD (with liver involvement)	85.8 mg/m ²	[1] [4]
MTD (without liver abnormalities)	98.7 mg/m ²	[1] [4]

Adverse Events (Most Common)

Adverse Event	Grade	Number of Patients	Reference
Fatigue	-	2	[1]
Elevated Bilirubin	3	3	[1]
2	1	[1]	
Elevated ALT/AST	2	3	[1]
Elevated Alkaline Phosphatase	2	3	[1]
Allergic Reaction	2	1	[1]

Efficacy

Outcome	Number of Patients	Reference
Responses or significant Progression-Free Survival (PFS)	8 (6 with CNS involvement)	[1] [4]

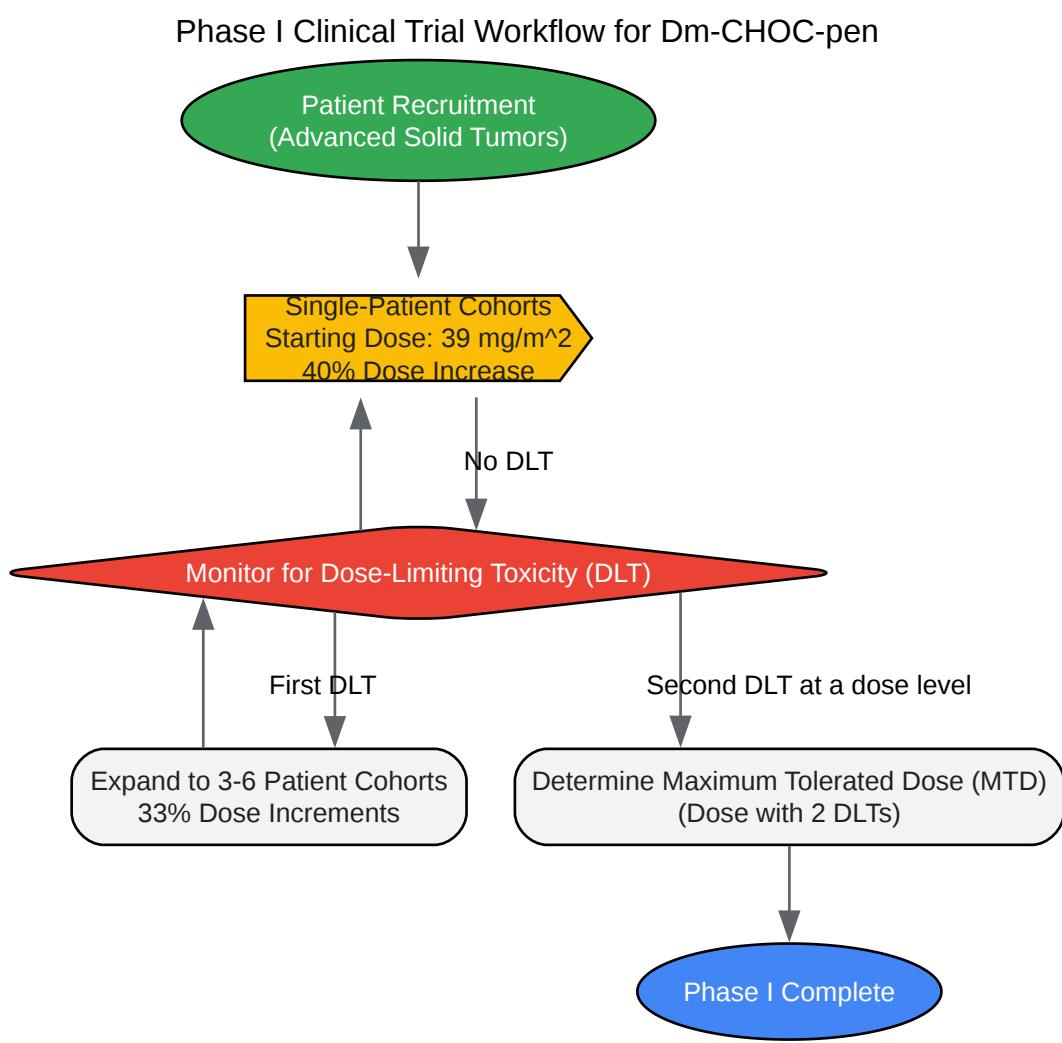
Phase II Clinical Trial (Adolescent and Young Adults - AYA)

A Phase II trial focused on AYA patients (15-39 years old) with various tumors involving the CNS.

Parameter	Value	Reference
Patient Population	19 AYA patients with tumors in or metastasized to the CNS	[6]
Dosing (normal liver function)	98.7 mg/m ² once every 21 days	[6]
Dosing (impaired liver function)	75 mg/m ² once every 21 days	[6]

Patient Responses

Response	Number of Patients	Reference
Complete Response	2	[6]
Partial Response	3	[6]
Stable Disease	1	[6]


Experimental Protocols

Phase I Clinical Trial Protocol

- Drug Administration: **Dm-CHOC-pen** was administered as a 3-hour intravenous (IV) infusion once every 21 days.[\[1\]](#)[\[4\]](#) The drug was formulated as a soybean oil/lecithin/glycerin water

emulsion.[2][8]

- Patient Cohorts: Patients with advanced solid tumors, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme, were enrolled.[1][4]
- Dose Escalation: The starting dose was 39 mg/m².[1][2][4] Dose escalation proceeded in single-patient cohorts with a 40% dosage increase until the first dose-limiting toxicity (DLT) was observed.[2][8] Subsequently, cohorts were expanded to 3-6 patients with 33% dose increments.[2][8] The MTD was defined as the dose at which two DLTs were observed.[2][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. DM-CHOC-PEN May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. DM-CHOC-PEN - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dm-CHOC-pen in Cancer Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670824#dm-choc-pen-in-cancer-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com